1-Amino-4-(diethylsulfamoylamino)cyclohexane
Description
1-Amino-4-(diethylsulfamoylamino)cyclohexane is a chemical compound characterized by its unique structure, which includes an amino group and a diethylsulfamoylamino group attached to a cyclohexane ring
Properties
IUPAC Name |
1-amino-4-(diethylsulfamoylamino)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O2S/c1-3-13(4-2)16(14,15)12-10-7-5-9(11)6-8-10/h9-10,12H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZXFHQZIYJWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Amino-4-(diethylsulfamoylamino)cyclohexane typically involves several steps:
Synthetic Routes: The preparation begins with the cyclohexane ring, which is functionalized to introduce the amino group and the diethylsulfamoylamino group. Common reagents used in these reactions include amines, sulfonamides, and cyclohexane derivatives.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield. Solvents such as dichloromethane and methanol are often used.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Amino-4-(diethylsulfamoylamino)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and sulfonamido groups can participate in substitution reactions with halogens or other electrophiles, leading to the formation of substituted cyclohexane derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired product but often involve moderate temperatures and pressures.
Major Products: The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-Amino-4-(diethylsulfamoylamino)cyclohexane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Amino-4-(diethylsulfamoylamino)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonamido groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
1-Amino-4-(diethylsulfamoylamino)cyclohexane can be compared with other similar compounds, such as:
1-Amino-4-methoxycyclohexane: This compound has a methoxy group instead of a diethylsulfamoylamino group, leading to different chemical and biological properties.
1-Amino-4,4-difluorocyclohexanecarboxylic acid:
4-[(diethylsulfamoyl)amino]cyclohexane-1-carboxylic acid: This compound has a carboxylic acid group, which influences its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement on the cyclohexane ring, which confer distinct chemical and biological properties.
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